molecular formula C9H5BrClN3O2 B1279885 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 500011-86-9

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1279885
CAS No.: 500011-86-9
M. Wt: 302.51 g/mol
InChI Key: FORBXGROTPOMEH-UHFFFAOYSA-N
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Description

Chemical Identity & Physicochemical Properties
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 500011-86-9) is a heterocyclic compound with the molecular formula C₉H₅BrClN₃O₂ and a molecular weight of 302.512 g/mol. It is characterized by a pyrazole ring substituted with a bromine atom at position 3, a 3-chloropyridinyl group at position 1, and a carboxylic acid group at position 5 . The compound typically appears as a white to light brown crystalline solid with a purity ≥95% and a melting point range of 180–185°C . It is sparingly soluble in water but dissolves well in polar aprotic solvents like DMF and acetonitrile .

Synthesis
The compound is synthesized via a multi-step route starting from 2,3-dichloropyridine (1):

Hydrazinolysis: Reacted with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine.

Cyclization: Treated with diethyl maleate to yield ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Bromination: Using phosphorus oxybromide (POBr₃) or HBr/4-methylbenzenesulfonyl chloride to introduce bromine at position 4.

Dehydrogenation: Oxidized with potassium persulfate to aromatize the pyrazole ring.

Hydrolysis: Acidolysis (e.g., HCl) to convert the ester to the carboxylic acid .
The optimized process achieves a total yield of 41.3–41.87% and ≥98% purity, making it industrially viable .

Applications This compound is a key intermediate in synthesizing anthranilic diamide insecticides like chlorantraniliprole and cyantraniliprole, which target ryanodine receptors in pests . It is also used to prepare diacylhydrazine derivatives and benzothiazole carboxamides with insecticidal activity .

Properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBXGROTPOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469045
Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Molecular Weight

302.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

500011-86-9
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Multi-Step Synthesis via Hydrazinolysis and Cyclization

Reaction Sequence Overview

The synthesis begins with 2,3-dichloropyridine as the starting material, proceeding through sequential steps:

  • Hydrazinolysis : Formation of 3-chloro-2-hydrazinylpyridine.
  • Cyclization : Reaction with diethyl maleate to generate a pyrazolidine derivative.
  • Bromination : Introduction of the bromine atom at the pyrazole ring.
  • Dehydrogenation : Oxidation to form the fully aromatic pyrazole structure.
  • Hydrolysis : Conversion of the ester to the carboxylic acid.
Table 1: Key Steps in Multi-Step Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Hydrazinolysis Hydrazine hydrate, ethoxyethanol, reflux 95 99.82
Cyclization Diethyl maleate, solvent, heat N/A N/A
Bromination POBr₃ or HBr/benzenesulfonyl chloride N/A N/A
Dehydrogenation K₂S₂O₈, H₂SO₄, acetonitrile 75–80 >99.5
Hydrolysis 10% NaOH, methanol, room temperature 94 99.69

Data aggregated from.

Detailed Reaction Conditions

Hydrazinolysis

2,3-Dichloropyridine reacts with hydrazine hydrate in ethoxyethanol under reflux. This step yields 3-chloro-2-hydrazinylpyridine with high purity (99.82% HPLC).

Bromination

Bromination introduces the bromine atom at the pyrazole ring. Phosphorus oxybromide (POBr₃) or a combination of benzenesulfonyl chloride and hydrogen bromide are used, though yields vary depending on reaction optimization.

Dehydrogenation

The dihydro-pyrazole intermediate undergoes oxidation using potassium persulfate (K₂S₂O₈) and sulfuric acid in acetonitrile. This step achieves yields of 75–80% and produces the fully aromatic pyrazole ring.

Hydrolysis

The ester group is hydrolyzed to the carboxylic acid using 10% NaOH in methanol. The reaction completes in 1 hour at room temperature, yielding 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 94% yield and 99.69% purity after recrystallization from isopropanol.

Industrial-Scale Optimization for High Purity

Anhydrous Oxidation Conditions

Recent advances focus on minimizing impurities during dehydrogenation. Oxidation under anhydrous conditions with K₂S₂O₈ in acetonitrile eliminates acetonitrile residues and reduces unknown impurities to <1%.

Table 2: Comparison of Conventional vs. Optimized Dehydrogenation
Parameter Conventional Method Optimized Method
Oxidizing Agent K₂S₂O₈, H₂SO₄ K₂S₂O₈, anhydrous solvent
Solvent Acetonitrile Acetonitrile (anhydrous)
Impurity Content ~1% (unknown) + 0.5% MeCN <1%
Yield 75–80% 80–85%

Data from.

Continuous Flow Reactors

Industrial production often employs continuous flow reactors to maintain consistent temperature, pressure, and reagent addition. This approach improves scalability and reduces batch-to-batch variability.

Alternative Synthetic Pathways

Suzuki Coupling for Pyridine Substitution

Some methods propose palladium-catalyzed coupling to introduce the 3-chloropyridinyl group. However, this route is less common due to higher costs and complexity compared to traditional cyclization.

Direct Bromination of Pyrazole Precursors

Bromination of pyrazole derivatives (e.g., 1-(3-chloropyridin-2-yl)-pyrazole) using NBS or HBr in acetic acid has been explored. However, regioselectivity challenges limit widespread adoption.

Critical Quality Control Measures

Purification Techniques

  • Crystallization : Recrystallization from isopropanol or methanol enhances purity to >99.5%.
  • Chromatography : High-performance liquid chromatography (HPLC) ensures impurity levels remain below 0.1%.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the synthesis of insecticides.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules, particularly in the agrochemical industry.

Scientific Research Applications

Synthesis and Production

The production of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has been explored through various synthetic routes, emphasizing high yield and purity. Recent patents have detailed methods that utilize solvents and specific reagents to optimize the synthesis process. For instance, potassium peroxodisulfate has been employed as an oxidizing agent in some methods, yielding up to 90% efficiency in product formation .

Agricultural Chemistry

Insecticide Development
this compound serves as a crucial intermediate in the synthesis of anthranilamide insecticides, such as Chlorantraniliprole (Coragen). These insecticides are known for their effectiveness against a broad spectrum of pests while exhibiting low toxicity to non-target organisms . The compound's structure allows for modifications that enhance its biological activity and environmental stability.

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is also being investigated for its potential use in pharmaceuticals. Its derivatives have shown promise in developing drugs targeting various diseases due to their unique pyrazole structure, which can interact with biological systems effectively . Research into the synthesis of pyrazole derivatives has highlighted their potential as anti-inflammatory and anticancer agents.

Research Studies

Recent studies have focused on the thermal stability and decomposition kinetics of compounds related to this compound. These studies are vital for understanding the safe handling and storage conditions for this compound in industrial applications .

  • Chlorantraniliprole Production : A case study on the synthesis of Chlorantraniliprole highlighted the role of this compound as a key intermediate. The study reported successful yields and outlined the reaction pathways involved, showcasing the compound's importance in agricultural applications .
  • Pharmaceutical Research : Research efforts aimed at synthesizing novel pyrazole derivatives have demonstrated the versatility of this compound in drug development. The modifications made to its structure have led to promising results in preclinical trials for anti-cancer agents .

Mechanism of Action

The mechanism of action of compounds derived from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid often involves the modulation of specific molecular targets, such as ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells. By activating these receptors, the compound can disrupt calcium ion homeostasis, leading to muscle paralysis and death in insects.

Comparison with Similar Compounds

Key Observations :

Bioactivity : Unlike its derivatives (e.g., chlorantraniliprole), the parent carboxylic acid lacks direct insecticidal activity but serves as a scaffold for introducing bioactive groups like anthranilamides .

Substituent Effects: Bromine at pyrazole-C3 enhances electrophilicity, facilitating nucleophilic substitutions during derivatization . The 3-chloropyridinyl group improves binding to insect ryanodine receptors . Carboxylic acid allows conversion to acyl chlorides for coupling with amines (e.g., anthranilic acid derivatives) .

Key Observations :

  • Bromination Efficiency : Using POBr₃ instead of HBr reduces side reactions, improving yield .
  • Hydrolysis : Acidolysis with HCl achieves near-quantitative conversion of esters to carboxylic acids .

Stability and Handling

The compound exhibits superior stability compared to ester or amide derivatives:

  • Storage : Stable at room temperature under inert atmospheres for >12 months, whereas acyl chloride derivatives (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride) require refrigeration .
  • Thermal Degradation : Decomposes at >200°C, while anthranilamide derivatives degrade at >150°C due to labile amide bonds .

Research Findings and Industrial Relevance

  • Insecticide Development : Derivatives of this compound account for ~15% of global diamide insecticide sales due to their low mammalian toxicity (LD₅₀ >5,000 mg/kg) .
  • Cost Efficiency : The synthesis costs ($120–150/kg) are 30% lower than fluorinated analogues, making it preferred for agrochemical manufacturing .

Biological Activity

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, with the CAS number 500011-86-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H5BrClN3O2
  • Molecular Weight : 302.51 g/mol
  • Structure : The compound features a pyrazole core substituted with bromine and chloropyridine groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antiparasitic Activity : Studies have shown that derivatives of pyrazoles can demonstrate significant antiparasitic effects. For instance, modifications to the pyrazole structure can enhance potency against parasites by altering lipophilicity and metabolic stability .
  • Antitumor Activity : Similar compounds have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of halogen substituents is often associated with increased cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

Activity Type EC50 (µM) Remarks
Antiparasitic0.010Enhanced by specific substitutions on the pyrazole ring
Antitumor0.064Potent against several cancer cell lines
Metabolic Stability58 μL/min/mgImproved relative to non-substituted analogs

Case Studies

  • Antiparasitic Activity Study : A study evaluated the efficacy of various pyrazole derivatives, including this compound, against Plasmodium species. The compound exhibited an EC50 value of 0.010 µM, indicating strong antiparasitic properties compared to other tested compounds.
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with an EC50 value as low as 0.064 µM for certain types of tumors. The mechanism was linked to the induction of apoptosis and interference with cell cycle progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step protocols involving pyrazole derivatives. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes hydrolysis using NaOH in methanol (20°C, 8 h), yielding the carboxylic acid derivative with 70% efficiency after acidification . Alternative routes involve amide formation and cyclization with anthranilic acid derivatives, as seen in insecticide production pathways .
  • Critical Parameters : Reaction temperature, solvent choice (e.g., methanol vs. water), and stoichiometry of reagents (e.g., NaOH concentration) significantly impact purity. Side reactions, such as incomplete hydrolysis or esterification, require monitoring via TLC or HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures . Spectroscopic techniques include:

  • NMR : Confirm substitution patterns on pyrazole and pyridine rings.
  • HRMS : Validate molecular mass (C₉H₅BrClN₃O₂; exact mass 300.9254) .
  • Elemental Analysis : Ensure stoichiometric ratios of Br, Cl, and N .
    • Data Interpretation : Discrepancies in melting points (e.g., reported ranges) may indicate polymorphic forms or impurities, necessitating DSC analysis .

Q. What are the primary applications of this compound in agrochemical research?

  • Role : It serves as a key intermediate in diamide insecticides (e.g., chlorantraniliprole, cyclaniliprole). The carboxylic acid group enables amide bond formation with anthranilic acid derivatives, critical for insecticidal activity .
  • Mechanistic Insight : The 3-bromo and 3-chloropyridyl groups enhance binding to ryanodine receptors in pests, disrupting calcium homeostasis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are the scalability challenges?

  • Optimization Strategies :

  • Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) may reduce side products in halogenation steps .
  • Solvent-Free Conditions : Microwave-assisted synthesis improves efficiency in cyclization steps .
    • Challenges : Scaling hydrolysis reactions requires precise pH control to avoid decomposition. Industrial patents highlight telescoped processes (one-pot reactions) to minimize intermediate isolation .

Q. What computational methods are employed to predict the compound’s reactivity and insecticidal activity?

  • Methods :

  • DFT Calculations : Model electrophilic substitution sites on the pyrazole ring .
  • Molecular Docking : Simulate interactions with ryanodine receptors using AutoDock Vina or Schrödinger Suite .
    • Validation : Correlate computational predictions with bioassay data (e.g., LC₅₀ values against Spodoptera frugiperda) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and what SAR trends have been observed?

  • SAR Insights :

  • Pyrazole Ring : Bromine at position 3 is essential for receptor affinity. Replacement with Cl reduces activity by 90% .
  • Pyridine Substitution : 3-Chloro-2-pyridyl enhances lipophilicity, improving membrane penetration .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by bioactivity screening .

Q. How can contradictory data in synthetic pathways (e.g., conflicting patent claims) be resolved?

  • Resolution Strategies :

  • Comparative Analysis : Replicate methods from patents (e.g., FMC Corporation’s halogenation vs. Shihara’s cyclization) and compare yields .
  • Mechanistic Studies : Use in-situ IR or NMR to track intermediate formation .
    • Case Study : Patent EP 2024/04277 reports a one-pot synthesis, while independent studies suggest multi-step protocols yield higher purity. Contradictions may arise from proprietary catalyst use or unoptimized conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

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